molecular formula C10H7NO4 B15094644 7-amino-2-oxo-2H-chromene-4-carboxylic acid

7-amino-2-oxo-2H-chromene-4-carboxylic acid

Cat. No.: B15094644
M. Wt: 205.17 g/mol
InChI Key: ASLGLQSVLFUFAI-UHFFFAOYSA-N
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Description

7-Amino-2-oxo-2H-chromene-4-carboxylic acid is a chemical compound with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol . It belongs to the important class of coumarin (2-oxo-2H-chromene) derivatives, which are recognized for their broad applications in medicinal and synthetic chemistry . A key structural feature of this molecule is the carboxylic acid functional group at the 4-position of the coumarin core, which provides a versatile handle for chemical modification and derivatization. Researchers can readily functionalize this group to create a wide array of compounds, such as esters and amides, for structure-activity relationship (SAR) studies. The 7-amino group further enhances its utility as a synthetic intermediate, allowing for the creation of diverse molecular scaffolds. Coumarin derivatives have been extensively studied for their notable biological activities, including antimicrobial and antifungal properties . As such, this compound serves as a valuable precursor for researchers developing new heterocyclic compounds, Schiff bases, and other derivatives with potential pharmacological interest . This product is intended For Research Use Only.

Properties

IUPAC Name

7-amino-2-oxochromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c11-5-1-2-6-7(10(13)14)4-9(12)15-8(6)3-5/h1-4H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLGLQSVLFUFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-oxo-2H-chromene-4-carboxylic acid typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as piperidine, followed by cyclization and subsequent nitration to introduce the amino group . The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-amino-2-oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted coumarin derivatives, which can have enhanced biological activities .

Scientific Research Applications

7-amino-2-oxo-2H-chromene-4-carboxylic acid is a coumarin derivative with a carboxylic acid substituent at the 4-position and an amino group at the 7-position . Coumarin derivatives have demonstrated potential in detecting carbonylation in live cells . The presence of the carboxylic acid group may enhance water solubility, making it suitable for biological applications .

Scientific Research Applications

This compound can be applied in several scientific research areas:

  • Precursor for Ester Substitution The carboxylic acid group on This compound can act as a precursor for ester substitution, enabling the attachment of drugs or other molecules of interest at this position .
  • PROTACs Creation It can be used in creating proteolysis targeting chimeras (PROTACs). The hydrazine component can serve as a protein-binding ligand, targeting carbonylated proteins, while an E3 ligase recruiting element (E3RE) can be linked to trigger ubiquitination and degradation of the target protein .
  • Antimicrobial Activity Derivatives of coumarins, including those similar to This compound, have demonstrated antimicrobial activity against various strains of bacteria . Further research is in progress to explore the full potential of these compounds .
  • Fluorescent probes Coumarin-hydrazine-based compounds can be used as fluorescent probes capable of detecting carbonylation in live cells via the formation of hydrazone conjugates .
  • Synthesis of coumarin derivatives It is used in the synthesis of Hydrazine derivatives of coumarin .

Data Table

Because This compound is a precursor, the data table below will represent the characterized data for similar coumarin derivatives.

CompoundActivity/PropertyDetails
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid N'-[2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxo-ethyl]-hydrazideAntimicrobial activityShowed high antimicrobial activity against Staphyloccocus pneumoniae and was slightly less active against Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonela panama .
4-phenyl-1-(7-hydroxy-2-oxo-2H-chromen-4-acetyl) thiosemicarbazideAntimicrobial activityShowed high antimicrobial activity against Staphyloccocus pneumoniae and was slightly less active against Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonela panama .
7-hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-oneAntimicrobial activityShowed high antimicrobial activity against Staphyloccocus pneumoniae and was slightly less active against Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonela panama .
7-hydroxy-4-[(5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2H-chromen-2-oneAntimicrobial activityShowed high antimicrobial activity against Staphyloccocus pneumoniae and was slightly less active against Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonela panama .
4-Aryl-4H-chromenesApoptosis inductionPotent inducers of apoptosis through tubulin inhibition .
Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoateAntioxidant propertiesDisplayed antioxidant activity .
7-((Ethoxycarbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acidIntermediate in synthesis of Coumarin based probesCould serve as the precursor for an ester substitution, which would be of particular interest because drugs and other molecules of interest could be linked at this position . One such potential application is the creation of a proteolysis targeting chimera (PROTAC) . Here, the hydrazine would serve as the protein-binding ligand, targeting carbonylated proteins .

Mechanism of Action

The mechanism of action of 7-amino-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition can lead to reduced activity of enzymes like pancreatic lipase, which is crucial in the digestion of dietary fats . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Chromene Derivatives

Compound Name Substituents Molecular Formula Melting Point (°C) Key Properties/Activities Reference
This compound NH₂ (C7), COOH (C4), =O (C2) C₁₀H₇NO₄ Not reported Hypothesized enhanced solubility and H-bonding
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid OH (C7), COOH (C4), =O (C2) C₁₀H₆O₅ Not reported Antioxidant activity (DPPH assay)
7-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide CH₃ (C7), SO₂NH₂ linkage C₁₈H₁₄N₂O₅S 309–311 Carbonic anhydrase inhibition
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid F (C7), COOH (C4) C₁₀H₅FO₄ Not reported Increased metabolic stability
4-Amino-2-oxo-2H-chromene NH₂ (C4), =O (C2) C₉H₇NO₂ Not reported Intermediate for heterocyclic synthesis

Key Observations:

  • Amino vs. Hydroxyl Groups: The replacement of the hydroxyl group (as in 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid) with an amino group may improve solubility and hydrogen-bonding capacity, critical for target binding in enzyme inhibition .
  • Amino vs. Sulfonamide Linkages: Sulfonamide derivatives (e.g., compound 5c in ) exhibit high melting points (~310°C) and potent carbonic anhydrase inhibition, suggesting that the amino group in this compound could similarly enhance thermal stability and bioactivity .

Biological Activity

7-amino-2-oxo-2H-chromene-4-carboxylic acid, a derivative of chromene, has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential pharmacological applications, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that summarize its effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

\text{Chemical Formula C 10}H_{7}N_{1}O_{4}}

This compound features an amino group and a carboxylic acid group, contributing to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that various chromene derivatives exhibit significant antimicrobial properties. A study focusing on a series of chromene compounds reported potent antibacterial activity against several pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.007 to 3.9 µg/mL for the most active compounds .

Table 1: Antimicrobial Activity of Chromene Derivatives

CompoundMIC (µg/mL)Target Pathogen
4b0.007Staphylococcus aureus
4c0.015Escherichia coli
13e0.020Candida albicans
13i3.900Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promise in inducing apoptosis in cancer cell lines by targeting tubulin polymerization, leading to cell cycle arrest and subsequent cell death .

Table 2: Anticancer Efficacy Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
EMAC10163bMCF-70.53Inhibition of hCA IX
EMAC10164dA5490.47Selective inhibition of CA XII
Compound 4bHeLa1.5Apoptotic modulation via caspase activation

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes such as carbonic anhydrases (CAs), which play a critical role in pH regulation and biosynthetic processes .
  • Cellular Signaling : It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism.
  • Fluorescence Properties : The compound's fluorescence characteristics allow it to be utilized as a probe in cellular imaging studies, providing insights into cellular dynamics and interactions.

Case Studies

Several case studies highlight the effectiveness of chromene derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various chromene derivatives against seven human pathogens, demonstrating that certain derivatives exhibited significant inhibition compared to standard antibiotics .
  • Cancer Cell Line Studies : Research on the effects of these compounds on MCF-7 and HeLa cells showed that they induce apoptosis through the activation of caspases, suggesting their potential as anticancer agents .

Q & A

Q. What are the optimized synthetic routes for 7-amino-2-oxo-2H-chromene-4-carboxylic acid?

The synthesis typically involves condensation reactions under controlled conditions. For analogous chromene derivatives, ammonium acetate at 130°C in a reflux system has been employed to introduce amino groups . Purification via silica gel column chromatography (e.g., using n-hexane/ethyl acetate gradients) is recommended to isolate the product with high purity. Inert atmospheres (e.g., nitrogen) may reduce oxidative side reactions .

Q. How can the molecular structure of this compound be confirmed experimentally?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy (¹H and ¹³C) identifies proton and carbon environments, particularly the amino (-NH₂) and carboxylic acid (-COOH) moieties .
  • X-ray crystallography provides precise bond lengths and angles, as demonstrated for structurally related chromene derivatives (e.g., 7-diethylamino-2-oxo-2H-chromene-3-carbohydrazide) .
  • Mass spectrometry (HRMS or ESI-MS) confirms the molecular ion peak and fragmentation pattern .

Q. What are the critical stability considerations for storing this compound?

The compound should be stored in airtight, corrosion-resistant containers at temperatures below 25°C, away from moisture and light. Evidence from safety guidelines indicates that exposure to >50°C or humidity can lead to decomposition or hazardous reactions (e.g., hydrolysis of the lactone ring) . Long-term stability testing under accelerated conditions (40°C/75% RH) with periodic HPLC analysis is advised to monitor degradation .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance biological activity?

Strategic modifications include:

  • Functionalization of the amino group : Introduce alkyl or aryl substituents via reductive amination or acylation to improve lipophilicity and target binding .
  • Esterification of the carboxylic acid : Ethyl or methyl esters can enhance cellular uptake, as seen in ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate derivatives .
  • Heterocyclic fusion : Refluxing with phosphoryl oxychloride (POCl₃) enables the formation of fused oxadiazole or pyridine rings, which may enhance anticancer or antimicrobial activity .

Q. What methodological approaches are recommended for evaluating the biological activity of this compound?

  • In vitro assays : Use MTT or SRB assays to assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). Chromene derivatives are known to intercalate DNA or inhibit topoisomerases .
  • Enzymatic inhibition studies : Screen against target enzymes (e.g., cyclooxygenase-2 or kinase isoforms) using fluorescence-based kinetic assays .
  • Molecular docking : Predict binding interactions with proteins (e.g., Bcl-2 or EGFR) using crystallographic data from related structures (e.g., PDB entries for chromene-carbohydrazide derivatives) .

Q. How can contradictory data regarding the compound’s stability or reactivity be resolved?

Contradictions may arise from differences in experimental conditions (e.g., solvent polarity, temperature). To resolve these:

  • Conduct controlled stability studies using standardized protocols (ICH Q1A guidelines) .
  • Employ HPLC-DAD/MS to identify degradation products under stress conditions (e.g., oxidative, thermal) .
  • Compare results with structurally validated analogs (e.g., 7-azido-2-oxo-2H-chromene-4-carboxylic acid) to isolate structure-specific reactivity .

Q. What safety protocols mitigate hazards during large-scale synthesis?

  • Explosion-proof equipment : Use spark-resistant motors and grounded containers to prevent static discharge, as chromene derivatives may generate flammable vapors .
  • Ventilation : Perform reactions in fume hoods with scrubbers to capture acidic or toxic byproducts (e.g., NH₃ from ammonium acetate) .
  • Emergency response : Pre-plan protocols for spills (neutralization with bicarbonate) or inhalation exposure (immediate oxygen therapy) .

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